molecular formula C9H13NO4S2 B4764089 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid

3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid

Cat. No. B4764089
M. Wt: 263.3 g/mol
InChI Key: ULWPHXSCILPQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as IBTS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and physiological effects:
3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the development of inflammation and pain. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has some limitations, such as its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid research. One potential direction is to further investigate its anti-inflammatory and analgesic effects and its potential use in the treatment of pain-related diseases, such as arthritis. Another potential direction is to investigate its antitumor effects and its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential use in other diseases, such as infectious diseases.

Scientific Research Applications

3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related diseases. Additionally, 3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases.

properties

IUPAC Name

3-(2-methylpropylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-6(2)5-10-16(13,14)7-3-4-15-8(7)9(11)12/h3-4,6,10H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWPHXSCILPQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpropyl)sulfamoyl]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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